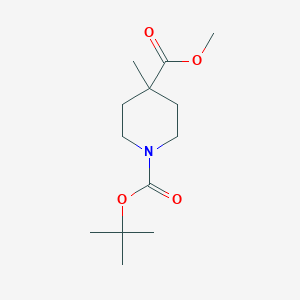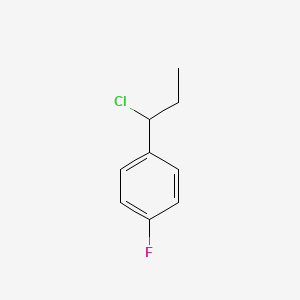
1-tert-Butyl-4-methyl-4-methylpiperidin-1,4-dicarboxylat
Übersicht
Beschreibung
1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Antituberkulotika
Diese Verbindung wird als Reaktant für die Synthese von Antituberkulotika verwendet . Antituberkulotika sind Medikamente zur Behandlung von Tuberkulose, einer schweren Infektionskrankheit, die hauptsächlich die Lunge befällt.
Aminopyrazin-Inhibitoren
Sie wird auch bei der Herstellung von Aminopyrazin-Inhibitoren verwendet . Aminopyrazine sind eine Klasse von Verbindungen, die auf ihre potenziellen therapeutischen Anwendungen untersucht werden, unter anderem als Kinase-Inhibitoren in der Krebstherapie.
Protein-Kinase-D-Inhibitoren
Die Verbindung wird bei der Synthese von oral verfügbaren Naphthyridin-Protein-Kinase-D-Inhibitoren verwendet . Protein-Kinase-D-Inhibitoren werden auf ihr Potenzial zur Behandlung verschiedener Krebsarten untersucht.
Asymmetrische Hydrierung
Sie wird bei der Entwicklung eines skalierbaren Katalysators für die asymmetrische Hydrierung von sterisch anspruchsvollen Arylenamiden verwendet . Asymmetrische Hydrierung ist ein Schlüsselprozess bei der Herstellung chiraler Moleküle, die in der Pharma- und Agrochemie eine wichtige Rolle spielen.
Dipeptidyl-Peptidase-4-Inhibitoren
Diese Verbindung ist ein Reaktant für die Synthese des Dipeptidyl-Peptidase-4-Inhibitors ABT-279 . Dipeptidyl-Peptidase-4-Inhibitoren sind eine Klasse von Medikamenten, die zur Behandlung von Typ-2-Diabetes eingesetzt werden.
Piperazinbasierte CCR5-Antagonisten
Sie wird bei der Synthese von Bausteinen für piperazinbasierte CCR5-Antagonisten verwendet . CCR5-Antagonisten sind eine Art von Medikamenten, die zur Behandlung von HIV/AIDS eingesetzt werden.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-methylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-6-13(4,7-9-14)10(15)17-5/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBGURLVYHVYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673676 | |
| Record name | 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724790-59-4 | |
| Record name | 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(6-Methylcyclohex-3-en-1-yl)methoxy]methyl}benzoic acid](/img/structure/B1521323.png)
![[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol](/img/structure/B1521325.png)


![[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B1521332.png)



![Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1521338.png)


